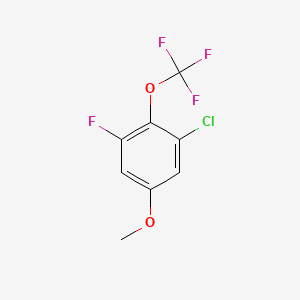![molecular formula C18H38N4O15S B13918290 (3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin monosulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. This compound is particularly effective against gram-positive and gram-negative bacteria, as well as Mycoplasma species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kanamycin monosulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure kanamycin monosulfate .
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce kanamycin monosulfate. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. The fermentation broth is then processed using advanced purification techniques to ensure high purity and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Kanamycin monosulfate undergoes several chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the kanamycin molecule.
Substitution: Substitution reactions can introduce different functional groups into the kanamycin structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkylating and acylating agents.
Major Products Formed: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Kanamycin monosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and to synthesize new derivatives.
Medicine: Used to treat bacterial infections, particularly those caused by antibiotic-resistant strains.
Wirkmechanismus
Kanamycin monosulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA sequence. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional proteins and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against certain resistant bacterial strains.
Tobramycin: An aminoglycoside antibiotic used primarily to treat Pseudomonas aeruginosa infections.
Uniqueness of Kanamycin Monosulfate: Kanamycin monosulfate is unique due to its broad-spectrum activity and effectiveness against both gram-positive and gram-negative bacteria. Its ability to bind irreversibly to the bacterial ribosome makes it a potent antibiotic, especially in cases where other antibiotics may fail due to resistance .
Eigenschaften
Molekularformel |
C18H38N4O15S |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-diamino-3-[(2R,4S,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6?,7?,8-,9-,10-,11?,12-,13?,14?,15?,16+,17-,18-;/m0./s1 |
InChI-Schlüssel |
OOYGSFOGFJDDHP-GKBZEYJFSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C(C([C@H]1N)O[C@H]2C([C@H]([C@H](C(O2)CO)O)N)O)O)O[C@H]3C([C@H]([C@H](C(O3)CN)O)O)O)N.OS(=O)(=O)O |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
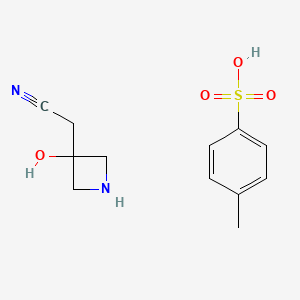
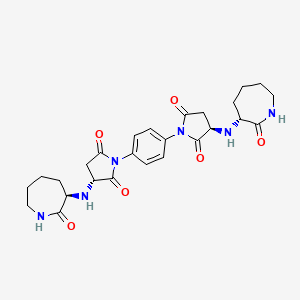
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
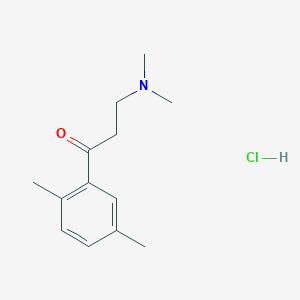
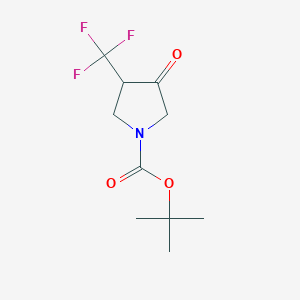
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
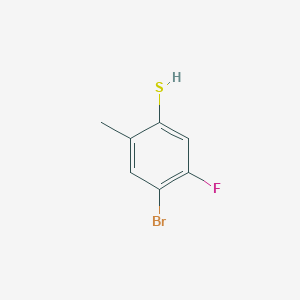

![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
